Fozivudine tidoxil
Fozivudine tidoxil
Fozivudine Tidoxil has been used in trials studying the treatment of HIV Infections.
Brand Name:
Vulcanchem
CAS No.:
141790-23-0
VCID:
VC0528407
InChI:
InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1
SMILES:
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC
Molecular Formula:
C35H64N5O8PS
Molecular Weight:
746.0 g/mol
Fozivudine tidoxil
CAS No.: 141790-23-0
Inhibitors
VCID: VC0528407
Molecular Formula: C35H64N5O8PS
Molecular Weight: 746.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Fozivudine Tidoxil has been used in trials studying the treatment of HIV Infections. |
---|---|
CAS No. | 141790-23-0 |
Product Name | Fozivudine tidoxil |
Molecular Formula | C35H64N5O8PS |
Molecular Weight | 746.0 g/mol |
IUPAC Name | [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate |
Standard InChI | InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 |
Standard InChIKey | IBHARWXWOCPXCR-WELGVCPWSA-N |
Isomeric SMILES | CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC |
SMILES | CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (2,RS)-2-(decyloxy)-3-(dodecylthio)propyl hydrogen 3'-azido-3'-deoxy-5'-thymidylate BM 21.1290 BM21.1290 fozivudine tidoxil |
Reference | 1: Miller MM, Fogle JE. Administration of Fozivudine tidoxil as a single-agent therapeutic during acute feline immunodeficiency virus infection does not alter chronic infection. Viruses. 2012 Jun;4(6):954-62. doi: 10.3390/v4060954. PubMed PMID: 22816034; PubMed Central PMCID: PMC3397356. 2: Fogle JE, Tompkins WA, Campbell B, Sumner D, Tompkins MB. Fozivudine tidoxil as single-agent therapy decreases plasma and cell-associated viremia during acute feline immunodeficiency virus infection. J Vet Intern Med. 2011 May-Jun;25(3):413-8. doi: 10.1111/j.1939-1676.2011.0699.x. PubMed PMID: 21457319; PubMed Central PMCID: PMC3785110. 3: Venhoff AC, Lebrecht D, Reuss FU, Heckl-Ostreicher B, Wehr R, Walker UA, Venhoff N. Mitochondrial DNA depletion in rat liver induced by fosalvudine tidoxil, a novel nucleoside reverse transcriptase inhibitor prodrug. Antimicrob Agents Chemother. 2009 Jul;53(7):2748-51. doi: 10.1128/AAC.00364-09. PubMed PMID: 19433557; PubMed Central PMCID: PMC2704664. 4: Fozivudine: BM 211290, fozivudine tidoxil, FZT, HDP 990002, W 09726867. Drugs R D. 2004;5(1):41-3. Review. PubMed PMID: 14725491. 5: Bogner JR, Roecken M, Herrmann DB, Boerner D, Kaufmann B, Gürtler L, Plewig G, Goebel FD. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial. Antivir Ther. 1997 Dec;2(4):257-64. PubMed PMID: 11327445. 6: Bogner JR, Boerner D, Mühlhöfer A, Thoma-Greber E, Herrmann DB, Hoegl L, Roecken M, Jost V, Goebel FD. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290). Antivir Ther. 1997 Dec;2(4):249-56. PubMed PMID: 11327444. 7: Girard PM, Pegram PS, Diquet B, Anderson R, Raffi F, Tubiana R, Sereni D, Boerner D. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy. J Acquir Immune Defic Syndr. 2000 Mar 1;23(3):227-35. PubMed PMID: 10839658. |
PubChem Compound | 64140 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume